molecular formula C8H14ClNO2 B13623865 4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

Cat. No.: B13623865
M. Wt: 191.65 g/mol
InChI Key: WAHYHNAFVYEHAK-UHFFFAOYSA-N
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Description

4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (CAS 2728593-50-6) is a bicyclic amino acid derivative of significant interest in medicinal chemistry and drug discovery. The compound serves as a key synthetic building block, particularly for the development of novel therapeutics. Its azabicyclo[2.2.1]heptane scaffold is a valuable structural motif explored in the design of potent enzyme inhibitors. Research indicates that analogous compounds featuring this core structure have been designed and synthesized as potent dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes Mellitus . The rigid bicyclic framework provides a defined three-dimensional geometry that can enhance selectivity and binding affinity to biological targets. With a molecular formula of C 8 H 14 ClNO 2 and a molecular weight of 191.66 g/mol , this hydrochloride salt offers improved handling and solubility properties for synthetic applications. This product is intended for research purposes only and is not for human or diagnostic use.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

4-methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-8-2-3-9(5-8)4-6(8)7(10)11;/h6H,2-5H2,1H3,(H,10,11);1H

InChI Key

WAHYHNAFVYEHAK-UHFFFAOYSA-N

Canonical SMILES

CC12CCN(C1)CC2C(=O)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride typically starts from bicyclic precursors such as 1-azabicyclo[2.2.1]heptane derivatives or cyclopentadiene-based intermediates. Key steps involve:

  • Formation of the bicyclic ring system with correct substitution.
  • Introduction of the carboxylic acid moiety at the 3-position.
  • Control of stereochemistry to obtain the desired enantiomer.
  • Conversion to the hydrochloride salt for stability and isolation.

A notable approach involves the use of chiral amines and selective enzymatic hydrolysis to enhance optical purity.

Stereoselective Preparation of Intermediates

Starting from cyclopenta-1,3-diene and ethyl oxoacetate, mixtures of stereoisomers are formed. Subsequent protection with Boc anhydride and chromatographic separation yields exo- and endo-3-azabicyclo[2.2.1]heptane-2-carbonitriles. These intermediates undergo hydrogenation and saponification steps to produce 3-substituted bicyclic acids with controlled stereochemistry.

Enzymatic Hydrolysis for High-Purity Product

A significant advancement in the preparation is the enzymatic hydrolysis of N-tertbutyloxycarbonyl (Boc)-protected esters to yield the target acid with high enantiomeric excess (de > 98%). For example, a process using porcine pancreatic lipase at 55°C for 24 hours achieves:

  • Yield: Approximately 72%
  • Enantiomeric purity: >99%
  • Diastereomeric impurity: Reduced to 0.1%

This method outperforms traditional chemical hydrolysis by minimizing diastereomer formation and simplifying purification.

Chemical Conversion Steps and Reaction Conditions

Acid Chloride Formation and Amide Coupling

One common chemical step involves refluxing the carboxylic acid intermediate with thionyl chloride or oxalyl chloride to form the acid chloride. This intermediate is then reacted with a chiral amine under inert conditions at temperatures ranging from 0°C to room temperature, often in chlorinated solvents like dichloromethane.

Mixed Carbonic Anhydride Formation

At reduced temperatures (-30°C to -10°C), the acid intermediate is converted to a mixed carbonic anhydride using haloformates such as iso-butyl chloroformate or ethyl chloroformate in the presence of a weak base. This intermediate facilitates subsequent coupling reactions.

Alternative Synthetic Routes and Catalytic Methods

Recent studies have explored palladium-catalyzed aminoacyloxylation of cyclopentenes to construct oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized toward the target compound. This method offers efficient access to functionalized bicyclic amines but requires further optimization for large-scale synthesis.

Comparative Data Table of Preparation Methods

Preparation Step Conditions/Method Yield (%) Optical Purity (de %) Notes
Enzymatic hydrolysis (porcine pancreatic lipase) 55°C, 24 h, aqueous medium 72 >99 High selectivity, low diastereomer impurity
Acid chloride formation with thionyl chloride Reflux, inert solvent (dichloromethane) Not specified Not specified Prepares reactive intermediate for coupling
Mixed carbonic anhydride formation -30°C to -10°C, iso-butyl chloroformate Not specified Not specified Facilitates amide bond formation
Palladium-catalyzed aminoacyloxylation Pd catalyst, cyclopentenes, 100°C Not specified Not specified Novel approach to oxygenated bicyclic amines

Notes on Purification and Stability

  • The hydrochloride salt form of the compound is preferred for isolation due to enhanced stability.
  • Crystallization from solvents such as methanol or benzene/methanol mixtures is common but may cause decomposition; thus, careful control of conditions is necessary.
  • Enzymatic methods reduce the need for extensive recrystallization by producing highly pure products directly.

Summary and Outlook

The preparation of this compound involves intricate synthetic steps focusing on stereochemical control and purity. Enzymatic hydrolysis of Boc-protected esters stands out as a highly efficient and selective method, yielding products with excellent optical purity and reduced impurities. Chemical methods involving acid chloride and mixed anhydride intermediates remain essential for coupling reactions. Emerging catalytic methods offer promising avenues for diversification and functionalization.

These methodologies collectively provide a robust framework for the synthesis of this compound, facilitating its application in pharmaceutical development with improved cost-efficiency and safety profiles.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.

Scientific Research Applications

4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 4-methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride and related bicyclic compounds:

Compound Name Molecular Formula Molecular Weight Key Features Biological/Pharmacological Relevance References
This compound C₇H₁₁NO₂·HCl 177.63 Methyl group at position 4; hydrochloride salt Used as a synthetic intermediate in drug discovery; enhances solubility and crystallinity
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride C₇H₁₁NO₂·HCl 177.63 Lacks methyl group; stereospecific configuration (1R,3S,4S) Substrate for proline hydroxylases (not hydroxylated due to bridged-ring system)
(1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride C₇H₉F₃NO·HCl 219.61 Trifluoromethyl group at position 3; oxygen atom replaces nitrogen at position 2 Enhanced lipophilicity and metabolic stability; potential for CNS-targeting therapeutics
3-Boc-3,6-diazabicyclo[3.1.1]heptane C₁₁H₂₀N₂O₂ 212.29 Boc-protected amine; additional nitrogen at position 6 Improves solubility and stability in peptide mimetics; used in protease inhibitor design
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives Varies (e.g., C₈H₁₀N₂O₃S) ~230–250 Sulfur atom replaces carbon in the ring system Antibiotic derivatives (e.g., mezlocillin); altered electronic properties for β-lactamase resistance
Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride C₉H₁₅NO₂·HCl 205.68 Ethyl ester at carboxylic acid position Intermediate in prodrug synthesis; esterification enhances membrane permeability

Key Structural and Functional Differences:

Substituent Effects: The methyl group in the target compound increases steric hindrance compared to non-methylated analogues like (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride. Trifluoromethyl groups (e.g., in ) enhance lipophilicity and metabolic stability, making such derivatives suitable for targets requiring prolonged exposure .

Oxygen-containing analogues (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) may exhibit different hydrogen-bonding patterns, affecting target binding .

Synthetic Utility :

  • Boc-protected diazabicyclo derivatives () are preferred in peptide synthesis due to their stability under acidic conditions .
  • Esterified derivatives (e.g., ethyl esters) serve as prodrugs, improving bioavailability through enhanced membrane permeability .

Pharmacological and Industrial Relevance:

  • The target compound is primarily used as a building block in drug discovery, with suppliers across China, India, and the U.S. (e.g., Aladdin, Biddle Sawyer Corporation) .
  • In contrast, 4-thia-1-azabicyclo[3.2.0]heptane derivatives are integral to antibiotics like mezlocillin, highlighting the role of ring modifications in therapeutic activity .

Biological Activity

4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride, also known as a derivative of azabicyclo compounds, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₇H₁₁NO₂
  • Molecular Weight : 141.168 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 257.7 °C
  • Flash Point : 109.6 °C

Research indicates that compounds similar to 4-methyl-1-azabicyclo[2.2.1]heptane derivatives interact with the dopamine transporter and exhibit binding affinities that can influence dopaminergic signaling pathways. For instance, derivatives have been shown to have binding affinities (Ki values) ranging from 5 to 96 µM when tested against cocaine binding sites in rat brain tissue, suggesting a modulatory role in dopamine-related processes .

Neuropharmacological Effects

Antiviral Activity

Research has indicated that related bicyclic compounds possess antiviral properties, particularly against hepatitis C virus (HCV). A study highlighted the development of inhibitors derived from azabicyclo structures that target HCV NS3/NS4A serine protease, showcasing their potential in antiviral therapy .

Study on Binding Affinities

A significant study synthesized various stereoisomers of azabicyclo[2.2.1]heptane derivatives and evaluated their binding affinities at the dopamine transporter. The results demonstrated that while these compounds were less potent than cocaine, certain isomers displayed notable activity that could inform future drug design .

Antiviral Compound Development

In another investigation, researchers developed inhibitors based on azabicyclo frameworks targeting HCV proteases, demonstrating effective inhibition in vitro and highlighting the therapeutic potential of these compounds against viral infections .

Data Table: Summary of Biological Activities

Activity Description Reference
Dopamine Transporter BindingCompounds show varying Ki values indicating potential for dopaminergic modulation
Antiviral ActivityInhibitors developed targeting HCV NS3/NS4A serine protease
Analgesic PotentialModulation of opioid receptors suggested but not extensively studiedN/A

Q & A

Q. What are the optimal conditions for synthesizing 4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride from its Boc-protected precursor?

The synthesis typically involves deprotection of the Boc group using hydrochloric acid. For example, in a patent procedure, (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is treated with 4 M HCl in 1,4-dioxane under nitrogen at room temperature for 1 hour, followed by azeotropic drying with toluene to yield the hydrochloride salt . Purification via ethyl acetate extraction and sodium sulfate drying ensures removal of byproducts.

Q. Which analytical techniques are recommended for assessing the purity of this compound?

Reverse-phase HPLC using a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M potassium phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate is effective. UV detection at 207 nm provides sensitivity for quantifying the hydrochloride salt, with linearity confirmed between 1.09–10.90 µg/mL (R² = 0.9999) . Complementary techniques like NMR (referencing InChIKey: IFAMSTPTNRJBRG-YIZRAAEISA-N) can validate structural integrity .

Q. What safety protocols are essential when handling this hydrochloride salt?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation (P304 + P340 precautions) and skin contact (P305 + P351 + P338 for eye exposure). Store in a dry, ventilated area (P403 + P233) and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers. For example, the Boc-protected precursor’s stereochemistry ((1R,3S,4S)-configuration) is preserved during deprotection, as confirmed by optical rotation and X-ray crystallography . Reaction monitoring via chiral stationary phases prevents racemization.

Q. What challenges arise in characterizing the compound’s stereochemistry?

The rigid bicyclic structure complicates NMR assignments due to overlapping proton environments. Use 2D NMR (HSQC, HMBC) to resolve coupling patterns. Computational modeling (DFT or molecular mechanics) predicts dihedral angles and validates NOESY correlations for stereochemical assignment .

Q. How does the 4-methyl group influence reactivity in further derivatization?

The methyl group introduces steric hindrance, limiting nucleophilic attack at the 3-carboxylic acid position. For example, in amide coupling reactions, activating agents like HATU or EDCI improve yields by stabilizing the reactive intermediate. Regioselectivity in alkylation or acylation is controlled using bulky bases (e.g., Cs₂CO₃) .

Q. What strategies resolve contradictory data in reaction yields across studies?

Variability in yields often stems from differences in base selection (e.g., Cs₂CO₃ vs. K₂CO₃) or solvent polarity. Systematic DoE (Design of Experiments) optimizes parameters like temperature, solvent (DMF vs. THF), and stoichiometry. Reproducibility is enhanced by strict anhydrous conditions and inert atmospheres .

Q. What role does this compound play in medicinal chemistry research?

It serves as a key intermediate in synthesizing protease inhibitors (e.g., cathepsin C inhibitors) and APIs like ledipasvir. The bicyclic scaffold enhances metabolic stability and binding affinity in drug candidates, as seen in patent applications for substituted amide derivatives .

Methodological Notes

  • Synthesis Optimization : Prioritize inert conditions (N₂ atmosphere) and monitor reaction progress via TLC or LC-MS to minimize side reactions .
  • Analytical Validation : Cross-validate HPLC results with elemental analysis (C, H, N) and mass spectrometry to confirm molecular weight (177.63 g/mol) .
  • Safety Compliance : Follow GHS hazard codes (H302, H315) and storage guidelines (P402 + P404) to ensure regulatory compliance .

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